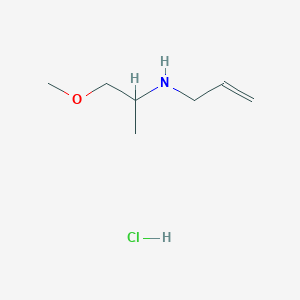

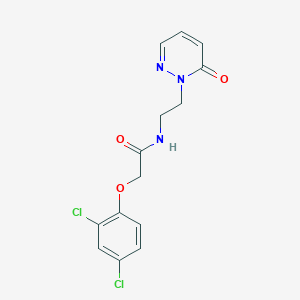

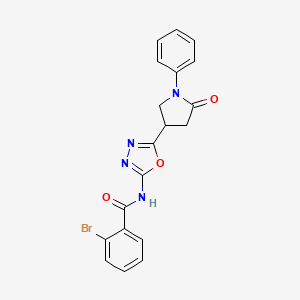

3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (3-DPMP) is a small molecule that has been studied extensively in recent years due to its potential applications in medical and scientific research. This molecule has a wide range of biochemical and physiological effects, and its structure makes it suitable for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

- Application : 3-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can serve as a valuable boron reagent in SM coupling reactions . Researchers use it to create complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides.

- Application : This compound is useful in catalytic protodeboronation of alkyl boronic esters. Researchers have reported successful protodeboronation of 1°, 2°, and 3° alkyl boronic esters using 3-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid .

Suzuki–Miyaura Coupling

Protodeboronation

Mecanismo De Acción

Target of Action

The compound, also known as Amitraz , primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and hormone release.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters and triggers a response. Additionally, Amitraz inhibits the activity of monoamine oxidases and prostaglandin synthesis , enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators, respectively.

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to a cascade of biochemical reactions. This results in overexcitation in the nervous system of insects, leading to their paralysis and death . The inhibition of monoamine oxidases prevents the breakdown of neurotransmitters, further enhancing the overexcitation effect. The inhibition of prostaglandin synthesis disrupts the production of inflammatory mediators, contributing to the compound’s insecticidal properties .

Pharmacokinetics

Its volatility and insolubility in water

Result of Action

The primary result of Amitraz’s action is the paralysis and death of insects . This is due to the overexcitation caused by its agonistic action on alpha-adrenergic and octopamine receptors and its inhibitory effect on monoamine oxidases and prostaglandin synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Amitraz. For instance, its volatility means that it can be easily dispersed in the environment, potentially affecting a wide range of insects. Its insolubility in water may limit its distribution in aquatic environments . Furthermore, the development of resistance to Amitraz has been reported in some insects, likely driven by overuse and off-label use .

Propiedades

IUPAC Name |

5-(2,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAQYAAJWHZGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)

![Ethyl 4-[({[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2450948.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2450951.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)